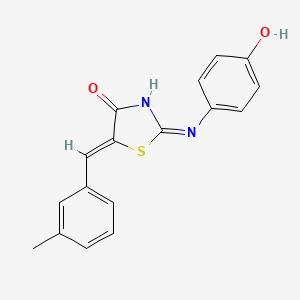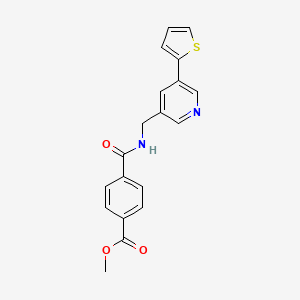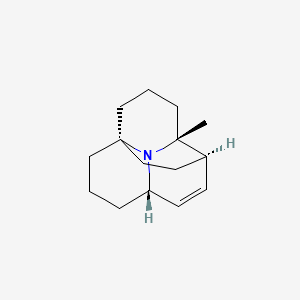![molecular formula C22H26N4O5S2 B2928631 N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851988-09-5](/img/structure/B2928631.png)
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C22H26N4O5S2 and its molecular weight is 490.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Bioactive Compounds
Research on Schiff base compounds, including those with benzohydrazide and sulfonohydrazide derivatives, has shown significant biological activities. These compounds exhibit antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their ability to bind with Salmon sperm DNA (SS-DNA) through intercalation suggests potential applications in targeting specific DNA sequences or structures for therapeutic or biochemical studies (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Enzyme Inhibition for Therapeutic Applications
The synthesis of new sulfonamides with benzodioxane and acetamide moieties has demonstrated substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE). This suggests potential therapeutic applications in managing diseases like diabetes and Alzheimer's by modulating enzyme activity (Abbasi et al., 2019).
Anticancer Activity
Novel sulfonamide derivatives carrying a biologically active moiety have been evaluated for their in vitro anticancer activity against various cancer cell lines. Compounds exhibiting significant cytotoxicity suggest potential applications in cancer therapy, particularly as inhibitors of vascular endothelial growth factor receptor (VEGFR)-2, a key target in cancer treatment (Ghorab et al., 2016).
Antibacterial Agents
The anti-bacterial potential of N-substituted sulfonamides with benzodioxane moiety indicates their use as potent therapeutic agents against various Gram-negative and Gram-positive strains. This highlights the role of such compounds in developing new antibacterial drugs (Abbasi et al., 2016).
Molecular Docking and Theoretical Investigations
Molecular docking studies of sulfonamides have provided insights into their interaction with biological targets, such as enzymes and DNA. This computational approach helps in understanding the mechanism of action and optimizing the compounds for better therapeutic efficacy. For example, theoretical investigations and molecular docking approaches on Schiff bases and their tautomers have explored antioxidant activity, indicating the potential for designing novel antioxidants (Ardjani & Mekelleche, 2017).
properties
IUPAC Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-14-5-4-12-26(13-14)33(28,29)16-8-6-15(7-9-16)21(27)24-25-22-23-19-17(30-2)10-11-18(31-3)20(19)32-22/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIZSYBFONKVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2928549.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2928552.png)
![isopropyl 2-(2-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2928554.png)



![N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2928558.png)
![3-(4-Methoxyphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2928562.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2928564.png)
![N-[(2-chlorophenyl)methyl]-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2928566.png)
